6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose
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Overview
Description
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose, also known as β-rutinose, is a disaccharide composed of a glucose and a rhamnose unit. This compound is naturally occurring and is often found in various plants. It is an intermediate used in the synthesis of several bioactive compounds, including flavonoids like isorhoifolin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose typically involves glycosylation reactions. One common method is the reaction of a protected glucose derivative with a rhamnose donor under acidic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then deprotected to yield the desired disaccharide .
Industrial Production Methods
Industrial production of this compound can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a rhamnose moiety to a glucose acceptor, producing the disaccharide in high yields. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
Scientific Research Applications
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of flavonoids and other bioactive compounds.
Biology: The compound is studied for its role in plant metabolism and its potential as a biomarker.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of natural sweeteners and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These actions are mediated through pathways involving reactive oxygen species and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Rutinose: Another disaccharide with similar structure and properties.
Frangulin A: A compound with a similar glycosidic linkage but different aglycone.
Isoverbascoside: A compound with similar glycosylation patterns but different biological activities
Uniqueness
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose is unique due to its specific glycosidic linkage and its role as an intermediate in the synthesis of various bioactive compounds. Its antioxidant and anti-inflammatory properties also distinguish it from other similar compounds .
Properties
CAS No. |
26184-96-3 |
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Molecular Formula |
C12H22O10 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12+/m0/s1 |
InChI Key |
OVVGHDNPYGTYIT-BNXXONSGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Origin of Product |
United States |
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